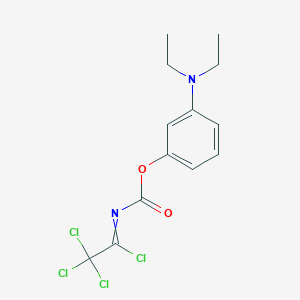![molecular formula C16H24S B14219586 1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene CAS No. 830320-93-9](/img/structure/B14219586.png)
1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with two methyl groups and an oct-1-en-1-yl sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene typically involves the alkylation of 1,3-dimethylbenzene with oct-1-en-1-yl sulfide under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the sulfide, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the oct-1-en-1-yl group can be reduced to an alkane using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The compound’s aromatic ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylbenzene: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
1,3-Dimethyl-2-[(oct-1-en-1-yl)oxy]benzene: Contains an ether group instead of a sulfanyl group, leading to different chemical properties and reactivity.
1,3-Dimethyl-2-[(oct-1-en-1-yl)amino]benzene: Features an amino group, which can engage in hydrogen bonding and other interactions not possible with the sulfanyl group.
Uniqueness
1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
830320-93-9 |
|---|---|
Fórmula molecular |
C16H24S |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
1,3-dimethyl-2-oct-1-enylsulfanylbenzene |
InChI |
InChI=1S/C16H24S/c1-4-5-6-7-8-9-13-17-16-14(2)11-10-12-15(16)3/h9-13H,4-8H2,1-3H3 |
Clave InChI |
HONXFFZGJNHXOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CSC1=C(C=CC=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



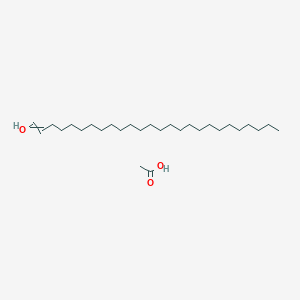

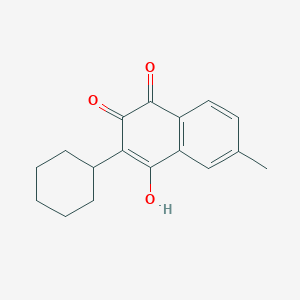
methanone](/img/structure/B14219541.png)
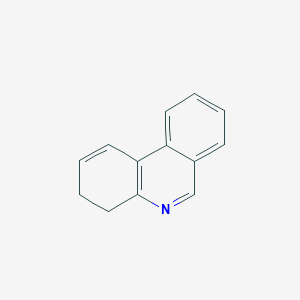
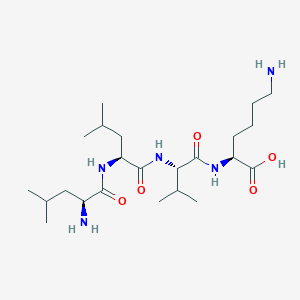


![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14219558.png)
![Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]-](/img/structure/B14219566.png)
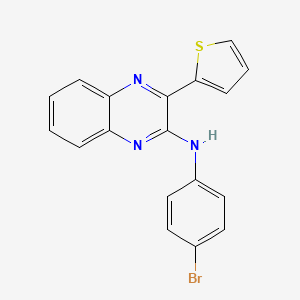
![Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]](/img/structure/B14219578.png)
